Pyridine, 2-(1-methylethyl)-, 1-oxide Pyridine, 2-(1-methylethyl)-, 1-oxide
Brand Name: Vulcanchem
CAS No.: 65257-53-6
VCID: VC14308061
InChI: InChI=1S/C8H11NO/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3
SMILES:
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

Pyridine, 2-(1-methylethyl)-, 1-oxide

CAS No.: 65257-53-6

Cat. No.: VC14308061

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-(1-methylethyl)-, 1-oxide - 65257-53-6

Specification

CAS No. 65257-53-6
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 1-oxido-2-propan-2-ylpyridin-1-ium
Standard InChI InChI=1S/C8H11NO/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3
Standard InChI Key VJYVBCPJWGIGFV-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=CC=[N+]1[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a pyridine ring (C₅H₅N) modified by two substituents:

  • Isopropyl group (-CH(CH₃)₂): Positioned at the 2nd carbon atom, this bulky alkyl group introduces steric effects that influence reactivity and intermolecular interactions.

  • N-Oxide group (-N⁺-O⁻): The oxidation of the pyridine nitrogen creates a dipolar structure, enhancing the ring’s electrophilicity and solubility in polar solvents .

The molecular formula is C₈H₁₁NO, with a theoretical molecular weight of 137.18 g/mol. Comparative crystallographic data from pyridine N-oxides suggest orthorhombic or monoclinic crystal systems, though no experimental lattice parameters for this specific derivative are reported .

Spectroscopic Signatures

While direct spectral data for 2-(1-methylethyl)pyridine 1-oxide are unavailable, inferences can be drawn from related N-oxide compounds:

SpectrumExpected Features
¹H NMR- Aromatic protons: δ 7.5–8.5 ppm (pyridine ring)
- Isopropyl CH₃: δ 1.2–1.4 ppm
- Isopropyl CH: δ 2.5–3.0 ppm
¹³C NMR- Pyridine carbons: δ 120–150 ppm
- Isopropyl carbons: δ 20–25 ppm (CH₃), δ 30–35 ppm (CH)
IR- N-O stretch: ~1270–1350 cm⁻¹
- Aromatic C=C: ~1600 cm⁻¹
MSMolecular ion peak at m/z 137 (C₈H₁₁NO⁺), with fragmentation patterns at m/z 94 (pyridine N-oxide) and m/z 43 (isopropyl) .

Synthesis and Reaction Pathways

Oxidation of 2-Isopropylpyridine

The most plausible route to synthesize this compound involves the oxidation of 2-isopropylpyridine (CAS 644-98-4) using hydrogen peroxide (H₂O₂) under acidic conditions, a method analogous to the production of pyridine N-oxides :

Reaction:
2-Isopropylpyridine+H2O2CH3COOH2-(1-Methylethyl)pyridine 1-Oxide+H2O\text{2-Isopropylpyridine} + \text{H}_2\text{O}_2 \xrightarrow{\text{CH}_3\text{COOH}} \text{2-(1-Methylethyl)pyridine 1-Oxide} + \text{H}_2\text{O}

Conditions:

  • Temperature: 65–95°C

  • Molar Ratio: 1:3 (2-isopropylpyridine : H₂O₂)

  • Catalyst: Glacial acetic acid (solvent and proton donor) .

This method aligns with patent CN107286079A, which details the oxidation of 2-picoline to its N-oxide using H₂O₂ and acetic acid, achieving yields >85% under optimized conditions .

Purification and Isolation

Post-reaction, the crude product is typically purified via:

  • Distillation: Remove excess acetic acid under reduced pressure.

  • Crystallization: Recrystallize from ethanol/water mixtures to isolate the N-oxide.

Physicochemical Properties

Thermal Stability

Pyridine N-oxides generally exhibit lower thermal stability than their parent pyridines due to the labile N-O bond. Decomposition temperatures for analogous compounds range from 150–200°C, with exothermic degradation pathways .

Solubility Profile

SolventSolubility
WaterModerate (polar N-oxide group)
EthanolHigh
DichloromethaneLow

Reactivity and Applications

Electrophilic Substitution

The N-oxide group activates the pyridine ring toward electrophilic substitution at the 4-position, enabling reactions such as:

  • Nitration: Forms 4-nitro derivatives under mild conditions.

  • Sulfonation: Yields sulfonic acid analogs for surfactant applications.

Coordination Chemistry

The oxygen atom in the N-oxide group can act as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are explored in catalysis and materials science .

Pharmaceutical Relevance

While direct applications of this compound are undocumented, structurally similar pyridine N-oxides serve as intermediates in antiviral and anti-inflammatory drug synthesis .

Challenges and Future Directions

  • Data Gaps: Experimental data on melting/boiling points, toxicity, and catalytic performance are lacking.

  • Scalability: Optimizing oxidation conditions for industrial-scale production remains unexplored.

  • Functionalization: Developing regioselective reactions to modify the isopropyl group could expand utility.

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